PF-04217903

Description

PF-04217903 has been used in trials studying the treatment of Neoplasms.

MET Tyrosine Kinase Inhibitor this compound is an orally bioavailabe, small-molecule tyrosine kinase inhibitor with potential antineoplastic activity. MET tyrosine kinase inhibitor this compound selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met. The receptor tyrosine kinase c-Met, also known as hepatocyte growth factor (HGF) receptor, is overexpressed or mutated in many tumor cell types, playing an important role in tumor cell proliferation, survival, invasion, and metastasis and angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

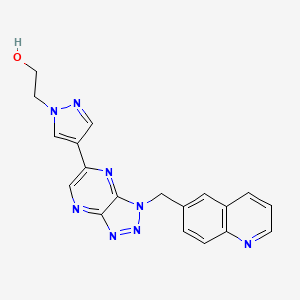

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMUGYOXRHVNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026097 | |

| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956905-27-4 | |

| Record name | PF-04217903 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956905274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04217903 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04217903 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYJ9ATV1IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-04217903: A Technical Guide to its Mechanism of Action as a Selective c-Met Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway is a critical regulator of cell growth, survival, motility, and invasion, and its aberrant activation is implicated in the progression and metastasis of numerous human cancers.[3][4][5] this compound has demonstrated significant antitumor and anti-angiogenic properties in preclinical models, effectively inhibiting c-Met phosphorylation and downstream signaling cascades.[1][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly targeting the enzymatic activity of the c-Met kinase. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1][3] This targeted inhibition leads to a cascade of cellular events that collectively contribute to its antitumor activity.

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, normally triggers receptor dimerization and autophosphorylation of key tyrosine residues, creating docking sites for various intracellular signaling proteins.[4] These include Grb2, Gab1, PI3K, and PLCγ, which in turn activate major signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[4][7] These pathways are crucial for cell proliferation, survival, and migration.[2][7] this compound effectively abrogates these HGF-induced signaling events.[6]

Signaling Pathway Inhibition

The inhibitory action of this compound on the c-Met signaling pathway is illustrated in the diagram below.

Caption: this compound inhibits HGF-mediated c-Met signaling.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays.

| Parameter | Value | Notes |

| Ki (c-Met Kinase) | 4.5 nM[1] | Kinase inhibition constant, indicating high binding affinity. |

| Ki (human c-Met) | 4.8 nM[8] | |

| Selectivity | >1000-fold | Compared to over 150-208 other kinases.[3][8] |

| In Vitro Activity (IC50) | Cell Line | Value |

| c-Met Phosphorylation | HUVEC | 4.6 nM[1] |

| Cell Proliferation | GTL-16 (gastric carcinoma) | 12 nM[8] |

| NCI-H1993 (NSCLC) | 30 nM[8] | |

| Apoptosis Induction | GTL-16 | 31 nM[8] |

| HUVEC | 27 nM[1] | |

| Cell Migration/Invasion | NCI-H441 (lung carcinoma) | 7-12.5 nM[8] |

| HT29 (colon carcinoma) | 7-12.5 nM[8] | |

| HUVEC (Matrigel invasion) | 7.3 nM[1] | |

| HUVEC Survival | 12 nM[1] |

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of this compound.

c-Met Phosphorylation Assay (Capture ELISA)

This assay quantifies the level of phosphorylated c-Met in cells treated with this compound.

Caption: Workflow for a c-Met phosphorylation capture ELISA.

Protocol:

-

Cell Seeding: Cells (e.g., GTL-16, NCI-H1993, HT29) are seeded in 96-well plates and allowed to adhere overnight.[9]

-

Treatment: Cells are treated with varying concentrations of this compound for 1 hour.[9]

-

Lysis: Cells are lysed to release cellular proteins.

-

Capture: The cell lysate is transferred to a 96-well plate pre-coated with a c-Met capture antibody.

-

Detection: After washing, a detection antibody specific for phosphorylated c-Met is added, followed by a substrate to generate a measurable signal.

-

Analysis: The signal intensity, proportional to the amount of phosphorylated c-Met, is measured using a plate reader.

Cell Proliferation Assay (MTT or Resazurin)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Cells are seeded at a low density in 96-well plates.[6]

-

Treatment: Cells are treated with a range of this compound concentrations. For cell lines with low endogenous HGF, recombinant HGF (e.g., 20 ng/mL) may be added.[6]

-

Incubation: Plates are incubated for 72 hours to allow for cell proliferation.[6]

-

Reagent Addition: MTT or resazurin reagent is added to each well.

-

Signal Measurement: After a further incubation period, the absorbance or fluorescence is measured, which correlates with the number of viable cells.

Apoptosis Assay (ssDNA Apoptosis ELISA)

This assay measures the induction of apoptosis in tumor cells following treatment with this compound.

Protocol:

-

Cell Treatment: GTL-16 cells are treated with this compound for 24 hours in growth media.[6]

-

Cell Lysis and DNA Denaturation: Cells are lysed, and the DNA is denatured to expose single-stranded DNA (ssDNA), a hallmark of apoptosis.

-

ELISA: The amount of ssDNA is quantified using a specific ELISA kit (e.g., Chemicon International).[6]

-

Quantification: The ssDNA content is expressed as a percentage of the control (untreated) cells.[6]

In Vivo Antitumor Efficacy (Xenograft Models)

These studies evaluate the in vivo antitumor activity of this compound.

Protocol:

-

Tumor Implantation: Human tumor cells (e.g., GTL-16, U87MG) are subcutaneously implanted into athymic mice.[6]

-

Tumor Growth: Tumors are allowed to grow to a specified size (e.g., ~200 mm³).[6]

-

Treatment: Mice are orally administered with this compound at various doses or a vehicle control daily.[6][8]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested for biomarker analysis, including Western blotting for phosphorylated c-Met and downstream signaling proteins, and immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[6]

Resistance Mechanisms

Potential mechanisms of resistance to c-Met inhibitors like this compound have been identified. One such mechanism is "oncogene switching," where the inhibition of c-Met leads to the upregulation and activation of other receptor tyrosine kinases, such as phospho-PDGFRβ, as observed in U87MG xenograft tumors.[3] Additionally, in some cases, combination therapy with inhibitors of other pathways, such as RON kinase, may be required to achieve a more robust antitumor response.[3]

Conclusion

This compound is a highly selective and potent c-Met kinase inhibitor with a well-defined mechanism of action. It effectively inhibits c-Met phosphorylation and downstream signaling, leading to decreased tumor cell proliferation, survival, and invasion, as well as anti-angiogenic effects. The comprehensive data presented in this guide underscore the therapeutic potential of targeting the c-Met pathway and provide a solid foundation for further research and development in this area.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

PF-04217903 c-Met signaling pathway

An In-Depth Technical Guide to PF-04217903 and the c-Met Signaling Pathway

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for various cellular processes including proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is implicated in the progression and metastasis of numerous human cancers, making it a key target for therapeutic intervention.[4][5][6] this compound is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met kinase.[4][6][7] This technical guide provides a comprehensive overview of the c-Met signaling pathway, the mechanism of action of this compound, its preclinical and clinical data, and detailed experimental protocols for its evaluation.

The c-Met Signaling Pathway

The c-Met receptor is a transmembrane tyrosine kinase.[5] Binding of its ligand, HGF, induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in the kinase domain, followed by phosphorylation of Y1349 and Y1356 in the C-terminal multifunctional docking site.[5][8] This activation initiates a complex network of downstream signaling cascades.

Key downstream pathways include:

-

RAS/MAPK Pathway: Activated via the recruitment of adapter proteins like GRB2 and SHC, this pathway primarily regulates cell proliferation.[1][8]

-

PI3K/AKT Pathway: Recruited directly or through the GAB1 adapter protein, this axis is a major driver of cell survival and proliferation.[1][8]

-

STAT3 Pathway: Direct binding of STAT3 to c-Met can lead to its phosphorylation and translocation to the nucleus, influencing tubulogenesis and invasion.[1]

-

SRC/FAK Pathway: The interaction between c-Met, SRC family kinases, and Focal Adhesion Kinase (FAK) is critical for mediating cell migration and anchorage-independent growth.[1]

Negative regulation of the pathway is crucial and occurs through mechanisms like the recruitment of c-CBL to the Y1003 residue, which mediates receptor ubiquitination and degradation, and the action of protein tyrosine phosphatases (PTPs).[1][9]

This compound: Mechanism and Specificity

This compound is an ATP-competitive inhibitor that selectively binds to c-Met, thereby disrupting the entire downstream signaling cascade.[4][6][10] This action leads to the inhibition of c-Met-driven cellular processes, including tumor cell growth, survival, migration, and invasion.[4][6] A key characteristic of this compound is its high selectivity; it demonstrates over 1,000-fold selectivity for c-Met compared to a panel of more than 150-208 other kinases, making it one of the most selective c-Met inhibitors developed.[6][10][11]

Quantitative Efficacy Data

The potency of this compound has been quantified in a variety of preclinical models, including biochemical assays, cell-based assays, and in vivo tumor xenografts.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line / Target | IC50 Value | Reference |

| Kinase Inhibition | c-Met Kinase (Ki) | 4.5 nM | [7] |

| Wild-Type c-Met | 3.1 nM | [11] | |

| c-Met Mutant (H1094R) | 3.1 nM | [11] | |

| c-Met Mutant (R988C) | 6.4 nM | [11] | |

| c-Met Mutant (T1010I) | 6.7 nM | [11] | |

| c-Met Mutant (Y1230C) | >10 µM | [11] | |

| Cellular c-Met Phosphorylation | A549 (NSCLC) | 4.8 nM | [11] |

| HUVEC | 4.6 nM | [7][10] | |

| Cell Proliferation / Survival | GTL-16 (Gastric) | 12 nM | [10] |

| H1993 (NSCLC) | 30 nM | [10] | |

| HUVEC Survival | 12 nM | [7][10] | |

| Clonogenic Growth | LXFA 526L | 16 nM | [11] |

| LXFA 1647L | 13 nM | [11] | |

| Cell Migration / Invasion | HT29 (Colon) | 7 - 12.5 nM | [10] |

| NCI-H441 (Lung) | 7 - 12.5 nM | [10] | |

| HUVEC Matrigel Invasion | 27 nM | [10] | |

| Apoptosis Induction | HUVEC | 7 nM | [10] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Tumor Model | c-Met Status | Dose / Schedule | Tumor Growth Inhibition (TGI) | Reference |

| GTL-16 (Gastric) | MET Amplified | 10 mg/kg, QD | >90% | [10] |

| U87MG (Glioblastoma) | HGF/c-Met Autocrine Loop | 10 mg/kg, QD | 68% | [10] |

| U87MG (Glioblastoma) | HGF/c-Met Autocrine Loop | 30 mg/kg, QD | 84% | [10] |

| HT29 (Colon) | c-Met Overexpression | 50 mg/kg, QD | 38% - 40% | [6][10] |

| Colo205 (Colon) | c-Met Overexpression | Not Specified | 44% | [10] |

| MDA-MB-231 (Breast) | c-Met Overexpression | Not Specified | 43% | [10] |

| H292 (NSCLC) | c-Met Overexpression | Not Specified | 39% | [10] |

In vivo studies demonstrate a strong, dose-dependent correlation between the administration of this compound, inhibition of c-Met phosphorylation, and antitumor efficacy.[6][10] Furthermore, this compound exhibits potent anti-angiogenic properties, significantly reducing microvessel density and the secretion of pro-angiogenic factors like VEGFA and IL-8 in tumor models.[7][10][12]

Pharmacokinetic Properties

A Phase I study in healthy human subjects provided initial pharmacokinetic data for this compound.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Dose, Fasted State)

| Parameter | Value | Notes | Reference |

| Absorption | Rapidly absorbed | - | [13] |

| t½ (half-life) | ~8 hours | At doses of 60 mg and higher | [13] |

| Exposure (AUC) | Approx. dose-proportional | In the 4 mg to 120 mg dose range | [13] |

| Food Effect | tmax delayed by ~3h | With a high-fat meal (60 mg dose) | [13] |

The drug was generally well-tolerated up to 120 mg, with dose-limiting ALT and AST elevations observed at 240 mg.[13]

Mechanisms of Resistance

As with many targeted therapies, acquired resistance can limit the long-term efficacy of c-Met inhibitors. Preclinical studies have identified potential mechanisms of resistance to this compound:

-

Oncogene Switching: In U87MG glioblastoma xenografts, treatment with this compound led to a strong, dose-dependent induction of phosphorylated PDGFRβ, suggesting that tumor cells may switch their signaling dependency to bypass c-Met inhibition.[6][10]

-

Bypass Signaling: In GTL-16 cells, the emergence of an SND1-BRAF fusion has been shown to confer resistance by activating the downstream MAPK pathway, independent of c-Met.[14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cellular c-Met Phosphorylation ELISA

-

Objective: To quantify the inhibitory effect of this compound on HGF-stimulated c-Met phosphorylation in cells.

-

Protocol:

-

Seed tumor cells (e.g., A549) with endogenous c-Met in 96-well plates and culture overnight.[11]

-

Replace growth medium with serum-free medium containing 0.04% BSA and incubate for 4-6 hours to serum-starve the cells.

-

Add serial dilutions of this compound to the wells and incubate at 37°C for 1 hour.[11]

-

Stimulate the cells with HGF (e.g., 40 ng/mL) for 20 minutes at 37°C.[11]

-

Wash cells once with ice-cold HBSS supplemented with 1 mM Na₃VO₄.[11]

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[11]

-

Transfer protein lysates to an ELISA plate pre-coated with a c-Met capture antibody and incubate overnight at 4°C.[11]

-

Wash the plate and add a detection antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP).

-

Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

-

Cell Proliferation Assay

-

Objective: To determine the effect of this compound on the proliferation of c-Met dependent cancer cells.

-

Protocol:

-

Seed cells (e.g., GTL-16) at a low density in 96-well plates in their standard growth medium.

-

Allow cells to attach overnight.

-

Treat cells with a range of concentrations of this compound. For cell lines that are not autocrine, HGF (e.g., 20 ng/mL) may be added.[12]

-

Assess cell viability by adding MTT or resazurin reagent and incubating for 2-4 hours.[12]

-

Measure absorbance or fluorescence using a microplate reader.

-

Alternatively, count cells directly using a Coulter counter.[11]

-

Calculate IC50 values from dose-response curves.

-

In Vivo Xenograft Tumor Model Study

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Protocol:

-

Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into the flank of athymic nude mice.

-

Monitor tumor growth until tumors reach a predetermined size (e.g., 150-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound orally (gavage) at specified dose levels and schedules (e.g., once daily, QD).[10]

-

Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

-

At the end of the study, collect tumor and plasma samples at specified time points post-final dose for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.

-

For PD analysis, assess levels of phosphorylated c-Met, proliferation markers (Ki67), and apoptosis markers (cleaved caspase-3) in tumor lysates via Western blot or immunohistochemistry.[7][10]

-

Conclusion

This compound is a highly potent and selective c-Met kinase inhibitor that has demonstrated significant antitumor and anti-angiogenic activity in a range of preclinical models.[6][7] Its efficacy is particularly pronounced in tumors with MET gene amplification or an HGF/c-Met autocrine loop.[6][10] While clinical development was discontinued for strategic reasons, the comprehensive preclinical data for this compound provides valuable insights into the therapeutic potential of targeting the c-Met pathway and highlights critical considerations such as patient selection and potential resistance mechanisms for the development of future c-Met inhibitors.[15]

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Facebook [cancer.gov]

- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. | BioWorld [bioworld.com]

- 14. abmole.com [abmole.com]

- 15. MET inhibition in lung cancer - Menis - Translational Lung Cancer Research [tlcr.amegroups.org]

An In-Depth Technical Guide to PF-04217903: A Selective c-Met Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-04217903, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Chemical Structure and Properties

This compound is a small molecule inhibitor that is ATP-competitive.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | 2-(4-(1-(quinolin-6-ylmethyl)-1H-[3][4][5]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol[3][4] |

| Chemical Formula | C19H16N8O[3][4] |

| SMILES | OCCN1N=CC(C2=CN=C3C(N(CC4=CC=C5N=CC=CC5=C4)N=N3)=N2)=C1[3] |

| CAS Number | 956905-27-4 (free base)[3][4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 372.38 g/mol [3] |

| Appearance | White solid powder[3] |

| Solubility | Soluble in DMSO[4] |

| Storage | Store at -20°C for long-term stability[6] |

Pharmacological Properties

This compound is a highly selective and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key therapeutic target.

Table 3: Pharmacological Activity

| Target | Assay | IC50 / Ki | Cell Line / Conditions |

| c-Met | Kinase Assay | Ki = 4.8 nM | Human c-Met[2] |

| c-Met Phosphorylation | ELISA | IC50 = 4.8 nM | A549 cells[1][6] |

| Cell Proliferation | Proliferation Assay | IC50 = 12 nM | GTL-16 cells[2] |

| Cell Proliferation | Proliferation Assay | IC50 = 30 nM | NCI-H1993 cells[2] |

| Apoptosis | Apoptosis Assay | IC50 = 31 nM | GTL-16 cells[2] |

This compound demonstrates high selectivity for c-Met, with over 1000-fold greater potency against c-Met compared to a panel of over 200 other kinases.[2] This selectivity is crucial for minimizing off-target effects and associated toxicities. The compound has shown efficacy in preclinical models of cancers with MET gene amplification or HGF/c-Met autocrine signaling loops.

Signaling Pathway

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a critical role in cell proliferation, survival, migration, and invasion. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of c-Met, thereby blocking downstream signaling cascades.

Caption: HGF/c-Met signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

c-Met Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on c-Met kinase.

Methodology:

-

A continuous-coupled spectrophotometric assay is utilized to quantify the catalytic activity of c-Met.

-

The assay measures the time-dependent production of ADP by monitoring the consumption of NADH, which has a measurable absorbance at 340 nm.[5]

-

Various concentrations of this compound are incubated with the c-Met enzyme and assay reagents for 10 minutes at 37°C.[5]

-

The reaction is initiated by the addition of the c-Met enzyme.

-

The decrease in absorbance at 340 nm is measured over time to determine the rate of NADH consumption.

-

The Ki value is calculated from the inhibition data at different concentrations of this compound.

Cellular c-Met Phosphorylation ELISA

Objective: To assess the inhibitory effect of this compound on c-Met phosphorylation in a cellular context.

Methodology:

-

A549 cells, which endogenously express wild-type c-Met, are seeded in 96-well plates and cultured overnight.[2]

-

The growth medium is replaced with serum-free medium containing 0.04% BSA.

-

Cells are treated with serial dilutions of this compound for 1 hour at 37°C.[2]

-

HGF (40 ng/mL) is added to the wells for 20 minutes to stimulate c-Met phosphorylation.[2]

-

Cells are washed with HBSS supplemented with 1 mM Na3VO4, and protein lysates are prepared.[2]

-

An ELISA is performed using a capture antibody specific for c-Met and a detection antibody specific for phosphorylated tyrosine residues.[2]

-

The IC50 value is determined from the concentration-response curve.

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Tumor cells (e.g., GTL-16, NCI-H1993) are seeded in 96-well plates in growth media and allowed to attach overnight.[5]

-

The media is replaced with serum-free media containing various concentrations of this compound.

-

For some cell lines, HGF (20 ng/mL) is added to stimulate proliferation.[5]

-

Cells are incubated for 24 to 72 hours at 37°C.[5]

-

Cell viability is assessed using a standard method such as MTT or resazurin assay, or by cell counting with a Coulter counter.[1][7]

-

The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is calculated.

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

-

GTL-16 cells are seeded in 96-well plates.[5]

-

Cells are treated with various concentrations of this compound in serum-free media.

-

The cells are incubated for 48 hours at 37°C in a 5% CO2 environment.[5]

-

Apoptosis is quantified using an ELISA-based assay that detects single-stranded DNA (ssDNA), a marker of apoptosis (e.g., ssDNA Apoptosis ELISA Kit).[1][5]

-

The IC50 for apoptosis induction is determined from the dose-response data.

Cell Migration and Invasion Assay

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

Methodology:

-

A Transwell chamber system is used for this assay. For invasion assays, the transwell membrane is coated with Matrigel.[8]

-

The lower chamber of the transwell is filled with media containing a chemoattractant (e.g., HGF).

-

Cancer cells (e.g., NCI-H441) are seeded in the upper chamber in serum-free media containing different concentrations of this compound.

-

The plate is incubated for a sufficient time to allow for cell migration or invasion (typically 20-24 hours).[9]

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Cells that have migrated or invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[8]

-

The inhibition of migration or invasion is quantified relative to the untreated control.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a c-Met inhibitor like this compound.

Caption: A generalized workflow for the preclinical assessment of a c-Met inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

The Discovery and Synthesis of PF-04217903: A Selective c-Met Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a novel, orally bioavailable, and highly selective ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) kinase.[1] The dysregulation of the HGF/c-Met signaling pathway is a critical driver in the progression of numerous human cancers, promoting tumor growth, invasion, and metastasis.[2] this compound was developed to address this oncogenic pathway, demonstrating exquisite selectivity of over 1,000-fold for c-Met compared to a broad panel of more than 150 other kinases, making it a valuable tool for dissecting c-Met signaling and a promising candidate for targeted cancer therapy.[2] This guide details the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, providing comprehensive data and experimental protocols for the scientific community.

Discovery and Lead Optimization

The development of this compound originated from a high-throughput screening (HTS) campaign that identified an oxindole hydrazide hit with a unique binding mode and a high degree of selectivity for c-Met.[3] However, this initial scaffold was found to be chemically and metabolically labile.

Through a structure-based drug design approach, the unstable oxindole hydrazide core was replaced with a more robust triazolopyrazine scaffold.[3] This strategic modification maintained the key binding interactions while significantly improving the compound's pharmaceutical properties. Subsequent medicinal chemistry lead optimization focused on enhancing potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5][6]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl)-ethanol, designated as this compound.[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the c-Met receptor.[2] This binding event prevents the phosphorylation of c-Met, thereby blocking the activation of downstream signaling cascades crucial for cancer cell function. The inhibition of c-Met disrupts key oncogenic processes, including cell proliferation, survival, migration, and invasion.[2] Furthermore, this compound exhibits potent anti-angiogenic properties by inhibiting HGF-stimulated functions in endothelial cells.[7]

dot

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and cellular activity.

Table 1: Biochemical Activity and Selectivity

| Parameter | Target | Value | Reference |

| Ki | Human c-Met | 4.8 nM | [6] |

| Selectivity | vs. >150 Kinases | >1,000-fold | [2] |

| IC50 | c-Met (H1094R mutant) | 3.1 nM | [8] |

| IC50 | c-Met (R988C mutant) | 6.4 nM | [8] |

| IC50 | c-Met (T1010I mutant) | 6.7 nM | [8] |

| IC50 | c-Met (Y1230C mutant) | >10 µM | [8] |

Table 2: In Vitro Cellular Activity

| Assay | Cell Line | IC50 Value | Reference |

| c-Met Phosphorylation | HUVEC | 4.6 nM | [7] |

| c-Met Phosphorylation | Panel Average | 7.3 nM | [5] |

| Cell Proliferation | GTL-16 (gastric) | 12 nM | [6] |

| Cell Proliferation | NCI-H1993 (NSCLC) | 30 nM | [6] |

| Cell Apoptosis | GTL-16 (gastric) | 31 nM | [6] |

| Matrigel Invasion | NCI-H441 (lung) | 7 - 12.5 nM | [6] |

| Matrigel Invasion | HT29 (colon) | 7 - 12.5 nM | [6] |

| HUVEC Survival | HUVEC | 12 nM | [7] |

| HUVEC Apoptosis | HUVEC | 7 nM | [5] |

Table 3: In Vivo Pharmacokinetics & Efficacy (GTL-16 Xenograft Model)

| Parameter | Value | Reference |

| Administration | Oral (daily) | [6] |

| EC50 (c-Met Inhibition) | 10 nM (free plasma conc.) | [5] |

| EC90 (c-Met Inhibition) | 45 nM (free plasma conc.) | [5] |

| EC50 (Tumor Growth Inhibition) | 13 nM (free plasma conc.) | [5] |

| EC90 (Tumor Growth Inhibition) | 80 nM (free plasma conc.) | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound

The synthesis of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5][6]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl)-ethanol is achieved through a multi-step process starting from the construction of the core triazolopyrazine scaffold, followed by coupling with the pyrazole and quinoline moieties. The primary literature outlines the specific reaction conditions, which involve standard organic chemistry transformations.[3][9]

A detailed, step-by-step synthesis protocol, including reagents, solvents, reaction times, and purification methods, would be detailed here, as extracted from the primary publication by Cui et al. in the Journal of Medicinal Chemistry.

Biochemical Kinase Assay (c-Met Catalytic Activity)

The catalytic activity of c-Met was quantified using a continuous-coupled spectrophotometric assay.[5]

-

Principle: The assay measures the time-dependent production of ADP by c-Met by analyzing the rate of NADH consumption, which has a measurable absorbance at 340 nm.

-

Reaction Mixture: Prepare a solution containing the c-Met enzyme, ATP, and a peptide substrate in an appropriate buffer.

-

Inhibition Assay: Add varying concentrations of this compound to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Analysis: Calculate the rate of reaction and determine the Ki or IC50 value by fitting the data to the appropriate inhibition model.

Cellular c-Met Phosphorylation ELISA

This assay quantifies the level of c-Met phosphorylation within intact cells.[5]

-

Cell Culture: Seed tumor cells (e.g., GTL-16, HT29) in 96-well plates and allow them to adhere.

-

Treatment: Treat the cells with designated concentrations of this compound for 1 hour. For non-constitutively active cell lines, stimulate with Hepatocyte Growth Factor (HGF).

-

Lysis: Lyse the cells to release cellular proteins.

-

ELISA: Use a capture ELISA kit specific for phosphorylated c-Met (p-c-Met) and total c-Met.

-

Coat wells with a capture antibody for total c-Met.

-

Add cell lysates to the wells.

-

Add a detection antibody specific for the phosphorylated tyrosine residue.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate and measure the absorbance.

-

-

Analysis: Normalize the p-c-Met signal to the total c-Met signal and determine the IC50 value for phosphorylation inhibition.

dot

Caption: Workflow for the cellular c-Met phosphorylation ELISA.

Cell Proliferation/Survival Assay

Cell viability was assessed using MTT or resazurin-based assays.[5]

-

Cell Seeding: Seed tumor cells at low density in 96-well plates.

-

Treatment: Add designated concentrations of this compound. For some cell lines, co-treat with HGF (20 ng/mL).

-

Incubation: Incubate the plates for 72 hours to allow for cell proliferation.

-

Reagent Addition: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

-

Analysis: Calculate the percentage of cell proliferation relative to vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (ssDNA ELISA)

Apoptosis was detected by quantifying single-stranded DNA (ssDNA), an early marker of apoptosis.[5]

-

Cell Culture and Treatment: Treat GTL-16 cells with this compound for 24 hours in growth media (RPMI + 10% FBS).

-

Assay: Use a commercial ssDNA Apoptosis ELISA Kit (e.g., from Chemicon International).

-

Procedure: Follow the manufacturer's protocol, which typically involves cell lysis and an ELISA procedure to detect the ssDNA.

-

Quantification: Quantify the ssDNA content as a percentage of the signal from control (untreated) cells. Determine the IC50 for apoptosis induction.

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.[5]

-

Chamber Setup: Use transwell chambers with inserts coated with Matrigel.

-

Cell Seeding: Seed tumor cells (e.g., NCI-H441) in the upper chamber in serum-free media containing various concentrations of this compound.

-

Chemoattractant: Add media containing a chemoattractant (e.g., HGF at 25 ng/mL) to the lower chamber.

-

Incubation: Incubate for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

-

Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the insert. Count the number of stained cells.

-

Analysis: Calculate the percentage of invasion inhibition relative to the control and determine the IC50 value.

Conclusion

This compound is a potent and exquisitely selective c-Met inhibitor discovered through a rigorous structure-based drug design and medicinal chemistry effort.[3] Its ability to effectively inhibit c-Met phosphorylation and downstream signaling translates into robust anti-tumor and anti-angiogenic activity in preclinical models.[2][7] The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for researchers in oncology and drug development, facilitating further investigation into c-Met inhibition and the potential therapeutic applications of selective kinase inhibitors like this compound. While a Phase I clinical trial was initiated, it was subsequently terminated. Despite this, the compound remains a critical tool for preclinical research into c-Met biology and resistance mechanisms.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Collection - Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2â(4-(1-(Quinolin-6-ylmethyl)â1Hâ[1,2,3]triazolo[4,5âb]pyrazin-6-yl)â1Hâpyrazol-1-yl)ethanol (this compound) for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 6. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-04217903 in Inhibiting Tumor Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway, through gene amplification, mutation, or overexpression of its ligand, hepatocyte growth factor (HGF), is a key driver in the proliferation, survival, migration, and invasion of various tumor cells.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound selectively targets the c-Met kinase, exhibiting over 1,000-fold selectivity compared to a panel of more than 150 other kinases.[1][2] By competing with ATP for binding to the kinase domain of c-Met, this compound effectively blocks HGF-induced autophosphorylation of the receptor.[1][4] This inhibition abrogates the activation of downstream signaling cascades critical for tumor cell proliferation and survival, including the RAS-ERK and PI3K-AKT pathways.[5][6] The antitumor activity of this compound is mediated through the inhibition of c-Met-dependent functions in both tumor cells and endothelial cells, highlighting its potent anti-angiogenic properties as well.[7][8]

Signaling Pathway of this compound Action

Quantitative Data on Anti-Proliferative Efficacy

The efficacy of this compound has been demonstrated across a range of cancer cell lines and in vivo xenograft models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of c-Met Phosphorylation and Cell Proliferation

| Cell Line | Cancer Type | Assay | IC50 (nM) | Citation |

| A549 | Lung Carcinoma | c-Met Autophosphorylation | 4.8 | [5] |

| GTL-16 | Gastric Carcinoma | c-Met Phosphorylation | ~5 | [7] |

| NCI-H1993 | Lung Carcinoma | c-Met Phosphorylation | ~10 | [7] |

| HT29 | Colon Carcinoma | c-Met Phosphorylation | ~10 | [7] |

| GTL-16 | Gastric Carcinoma | Cell Proliferation | ~10 | [7] |

| NCI-H1993 | Lung Carcinoma | Cell Proliferation | ~15 | [7] |

| U87MG | Glioblastoma | Cell Proliferation | >10,000 | [7] |

| SW620 | Colon Carcinoma | Cell Proliferation | >10,000 | [7] |

| HT29 | Colon Carcinoma | Cell Proliferation | >10,000 | [7] |

| LXFA 526L | Lung Adenocarcinoma | Clonogenic Growth | 16 | [5] |

| LXFA 1647L | Lung Adenocarcinoma | Clonogenic Growth | 13 | [5] |

Table 2: In Vitro Anti-Angiogenic Effects on HUVECs

| Assay | IC50 (nM) | Citation |

| HGF-stimulated c-Met Autophosphorylation | 4.6 | [8] |

| HGF-mediated Cell Survival | 12 | [8] |

| HGF-mediated Matrigel Invasion | 27 | [7] |

| Induction of Apoptosis | 7 | [7] |

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Tumor Model | Cancer Type | Dosing | Treatment Duration | Tumor Growth Inhibition (%) | Citation |

| GTL-16 | Gastric Carcinoma | 30 mg/kg/day, oral | 16 days | ~80 | [1] |

| U87MG | Glioblastoma | 30 mg/kg/day, oral | 10 days | ~70 | [1] |

| HT29 | Colon Carcinoma | 30 mg/kg/day, oral | Not Specified | 38 | [2] |

| SW620 | Colon Carcinoma | Not Specified | 25 days | Partial | [7] |

| B16F10 | Melanoma | 40 mg/kg, systemic | 2 weeks | 54 (volume) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound.

Cell Proliferation/Survival Assays (MTT/Resazurin)

This assay quantifies the number of viable cells in a culture.

-

Cell Seeding : Plate cells in 96-well plates at a low density.

-

Treatment : Treat the cells with designated concentrations of this compound. For cell lines requiring ligand stimulation, add HGF (e.g., 20 ng/mL).[7]

-

Incubation : Incubate the plates for 72 hours.[1]

-

Reagent Addition : Add MTT or resazurin solution to each well.

-

Incubation : Incubate for a period that allows for the conversion of the reagent by metabolically active cells.

-

Quantification : Measure the absorbance or fluorescence using a microplate reader to determine the number of living cells.

Cellular Kinase Phosphorylation ELISA

This assay measures the level of phosphorylated c-Met.

-

Cell Seeding and Treatment : Seed cells in 96-well plates and treat with various concentrations of this compound for 1 hour.[7]

-

Cell Lysis : Lyse the cells to release cellular proteins.

-

ELISA : Perform a capture ELISA using an antibody specific for the phosphorylated form of c-Met to determine its levels.[1]

-

Data Analysis : Calculate the percentage inhibition of c-Met phosphorylation relative to untreated controls.[1]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Sample Preparation : Treat tumor xenografts or cultured cells with this compound for a specified duration (e.g., 3-4 days).[1][4]

-

Protein Extraction : Lyse the cells or homogenize the tumor tissue to extract total protein.

-

SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting : Probe the membrane with primary antibodies against total and phosphorylated c-Met, AKT, ERK, and cleaved caspase-3. A loading control like GAPDH is also used.[1]

-

Detection : Use a secondary antibody conjugated to a detection enzyme or fluorophore to visualize the protein bands.

Immunohistochemistry (IHC) for Proliferation (Ki67)

IHC is used to visualize the presence of specific markers in tissue sections.

-

Tissue Preparation : Collect tumor xenografts after 4 to 16 days of this compound treatment and prepare formalin-fixed, paraffin-embedded tissue sections.[1][4]

-

Antigen Retrieval : Perform antigen retrieval to unmask the target antigen.

-

Staining : Stain the tissue sections with an antibody against the proliferation marker Ki67.[1]

-

Visualization and Analysis : Visualize the stained cells using microscopy and quantify the number of Ki67-positive cells to assess the level of tumor cell proliferation.[1]

Experimental Workflow for In Vitro and In Vivo Analysis

Conclusion

This compound is a highly selective and potent c-Met inhibitor that demonstrates significant anti-proliferative and anti-angiogenic effects in preclinical models of cancer. Its ability to block the HGF/c-Met signaling pathway leads to the inhibition of tumor growth, survival, and invasion. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies. Further investigation into potential resistance mechanisms, such as the induction of phospho-PDGFRβ, is warranted to optimize the clinical application of c-Met inhibitors like this compound.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. abmole.com [abmole.com]

PF-04217903: A Potent Inhibitor of Cell Migration and Invasion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes that are tightly regulated in normal physiological conditions. However, in the context of cancer, these processes become dysregulated, leading to tumor progression and metastasis. The receptor tyrosine kinase c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in driving these malignant behaviors.[1][2][3] PF-04217903 is a highly selective, ATP-competitive small-molecule inhibitor of c-Met kinase.[2][3] This technical guide provides a comprehensive overview of the effects of this compound on cell migration and invasion, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound functions by selectively binding to the c-Met kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This disruption of the HGF/c-Met axis effectively abrogates the cellular signals that promote migration and invasion.[3] The exquisite selectivity of this compound, with over 1,000-fold greater affinity for c-Met compared to a panel of more than 150 other kinases, makes it a valuable tool for specifically interrogating the role of c-Met in these processes.[2][3]

Quantitative Data: Inhibition of Cell Migration and Invasion

The inhibitory effects of this compound on cell migration and invasion have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent activity of this compound.

| Cell Line | Assay Type | IC50 (nmol/L) |

| NCI-H441 (Lung Carcinoma) | HGF-mediated Matrigel Invasion | 7 - 12.5 |

| HT29 (Colon Carcinoma) | HGF-mediated Matrigel Invasion | 7 - 12.5 |

| HUVEC (Endothelial Cells) | HGF-mediated Matrigel Invasion | 7.3 |

| HUVEC (Endothelial Cells) | HGF-mediated Survival | 12 |

| HUVEC (Endothelial Cells) | HGF-stimulated c-Met phosphorylation | 4.6 |

Table 1: In vitro inhibitory activity of this compound on cell migration and invasion.

Signaling Pathway Analysis

This compound effectively blocks the HGF-induced phosphorylation of c-Met, which in turn prevents the activation of key downstream signaling molecules critical for cell migration and invasion. Western blot analyses have demonstrated that this compound leads to a dose-dependent inhibition of the phosphorylation of Gab-1, AKT, extracellular signal-regulated kinase (Erk), PLCλ1, and STAT5.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound on cell migration and invasion.

Transwell Migration and Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion) towards a chemoattractant.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS or HGF)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

Protocol:

-

Coating (for invasion assay): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the transwell inserts. Incubate at 37°C for at least 30 minutes to allow for gelation.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the desired number of cells into the upper chamber of the transwell inserts.

-

Chemoattractant: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (typically 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with a suitable dye.

-

Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.

Wound Healing (Scratch) Assay

This method assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.

Materials:

-

6-well or 12-well plates

-

Sterile pipette tip (p200 or p1000)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated c-Met and its downstream effectors.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

Secondary antibodies (conjugated to an enzyme like HRP)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a compatible HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion

This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. The data and methodologies presented in this guide demonstrate its significant efficacy in inhibiting cancer cell migration and invasion in vitro. By targeting the HGF/c-Met signaling pathway, this compound offers a valuable tool for both basic research into the mechanisms of metastasis and for the development of novel anti-cancer therapeutics. The detailed protocols provided herein serve as a foundation for researchers to further investigate the multifaceted roles of c-Met in cancer progression and to evaluate the therapeutic potential of its inhibitors.

References

Investigating the Anti-Angiogenic Properties of PF-04217903: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The c-Met receptor tyrosine kinase, activated by its ligand, hepatocyte growth factor (HGF), is a key regulator of invasive growth and has been implicated in tumor-associated angiogenesis. PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction to this compound

This compound is a novel and exquisitely selective inhibitor of the c-Met kinase, demonstrating over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases.[1][2] This high selectivity makes it a valuable tool for investigating the specific role of the HGF/c-Met pathway in cancer biology, including its pro-angiogenic functions. The compound has demonstrated potent anti-angiogenic and antitumor properties in both in vitro and in vivo models.[1][2] Its mechanism of action centers on the inhibition of c-Met phosphorylation, which in turn blocks downstream signaling pathways crucial for endothelial cell survival, proliferation, migration, and invasion.[1][2]

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

The binding of HGF to its receptor, c-Met, on endothelial cells initiates a signaling cascade that promotes angiogenesis. This compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of the c-Met kinase domain and thereby blocking the activation of downstream signaling pathways.

HGF/c-Met Signaling Pathway in Angiogenesis

The HGF/c-Met signaling axis plays a pivotal role in promoting angiogenesis through the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3] These pathways collectively regulate the expression of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), and mediate endothelial cell functions essential for new blood vessel formation.[3][4]

Interaction with the VEGF Signaling Pathway

The c-Met and VEGF signaling pathways are interconnected in promoting tumor angiogenesis. HGF can induce the expression of VEGF, a potent pro-angiogenic factor.[3][4] By inhibiting the HGF/c-Met pathway, this compound can indirectly suppress VEGF-mediated angiogenesis.

Quantitative In Vitro Anti-Angiogenic Activity

This compound has demonstrated potent dose-dependent inhibitory effects on various aspects of endothelial cell function that are critical for angiogenesis. The following tables summarize the key quantitative data from in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs).

| Assay | Parameter | IC50 (nM) | Reference |

| c-Met Phosphorylation | Inhibition of HGF-stimulated c-Met autophosphorylation | 4.6 | [2][5] |

| HUVEC Survival | Inhibition of HGF-mediated survival | 12 | [2][5] |

| HUVEC Invasion | Inhibition of HGF-mediated Matrigel invasion | 7.3 | [2] |

| HUVEC Apoptosis | Induction of apoptosis | 27 | [2][5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

HUVEC Survival Assay

This assay assesses the ability of this compound to inhibit the survival of endothelial cells.

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of this compound. A set of wells with vehicle control (e.g., DMSO) is also included.

-

Stimulation: HGF is added to the wells to stimulate cell survival.

-

Incubation: The plates are incubated for 48-72 hours.

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT assay. The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control, and the IC50 value is determined.

HUVEC Matrigel Invasion Assay

This assay evaluates the effect of this compound on the invasive capacity of endothelial cells.

-

Chamber Preparation: The upper chambers of Transwell inserts (8.0 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.

-

Cell Preparation: HUVECs are serum-starved for a few hours.

-

Seeding: A suspension of HUVECs in serum-free medium containing different concentrations of this compound is added to the upper chamber.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as HGF or serum.

-

Incubation: The plates are incubated for 16-24 hours to allow for cell invasion.

-

Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining and Quantification: Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of invaded cells is counted under a microscope in several random fields.

-

Data Analysis: The percentage of invasion inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.

HUVEC Apoptosis Assay (Flow Cytometry)

This assay quantifies the induction of apoptosis in endothelial cells by this compound.

-

Cell Culture and Treatment: HUVECs are cultured in appropriate medium and treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in 1X binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

-

Data Analysis: The percentage of apoptotic cells is quantified, and the EC50 value for apoptosis induction is determined.

In Vivo Anti-Angiogenic Activity

This compound has demonstrated significant anti-angiogenic effects in preclinical in vivo models.

| Model | Parameter Measured | Effect of this compound | Reference |

| U87MG and GTL-16 Xenografts | Microvessel Density (CD31 staining) | Significant reduction in a dose-dependent manner | [5] |

| U87MG and GTL-16 Xenografts | Plasma VEGF-A Levels | Significant reduction | [2] |

| U87MG and GTL-16 Xenografts | Plasma IL-8 Levels | Significant reduction | [2][5] |

In Vivo Xenograft Angiogenesis Model

-

Animal Model: Athymic nude mice are commonly used.

-

Tumor Cell Implantation: Human tumor cells (e.g., U87MG glioblastoma or GTL-16 gastric carcinoma) are implanted subcutaneously.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (e.g., orally, at various doses) or vehicle control for a specified duration.

-

Tumor Excision and Processing: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Microvessel Density Quantification:

-

Tumor sections are stained with an antibody against the endothelial cell marker CD31.

-

The sections are visualized under a microscope, and "hot spots" of high vascularity are identified.

-

The number of CD31-positive vessels is counted in several high-power fields.

-

Microvessel density is expressed as the average number of vessels per field.

-

-

Analysis of Pro-Angiogenic Factors: Blood samples are collected, and plasma levels of VEGF-A and IL-8 are measured using ELISA.

Conclusion

This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase with significant anti-angiogenic properties. Its ability to inhibit endothelial cell survival, invasion, and induce apoptosis, coupled with its in vivo efficacy in reducing tumor microvessel density and the levels of key pro-angiogenic factors, underscores the therapeutic potential of targeting the HGF/c-Met pathway to inhibit tumor angiogenesis. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of angiogenesis and cancer therapeutics.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of PF-04217903: A Selective c-Met Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal players in cell signaling pathways that govern cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met axis is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3] PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met kinase.[4][5] This technical guide provides a comprehensive overview of the target validation of this compound in cancer research, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

The c-Met Signaling Pathway in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is crucial for normal physiological processes, including embryonic development and tissue regeneration.[1][6] However, in many malignancies, the c-Met pathway is aberrantly activated through various mechanisms such as gene amplification, mutation, or protein overexpression.[1][6] Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This initiates a cascade of intracellular events, primarily through the MAPK/RAS and PI3K/AKT pathways, which ultimately drive tumor growth, angiogenesis, and metastasis.[3][6]

Diagram of the c-Met signaling pathway and the inhibitory action of this compound.

This compound: Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor that selectively binds to the kinase domain of the c-Met receptor, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[4][5] This targeted inhibition leads to a reduction in tumor cell growth, migration, and invasion, and can induce apoptosis.[5] An extensive kinase screening panel revealed that this compound exhibits remarkable selectivity for c-Met, with over 1,000-fold greater potency against c-Met compared to a panel of more than 150 other kinases.[4][7] This high selectivity minimizes off-target effects, a critical attribute for a therapeutic candidate.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in a variety of preclinical models, including both in vitro cell-based assays and in vivo tumor xenograft studies.

In Vitro Activity

This compound has shown potent inhibitory effects on c-Met phosphorylation and c-Met-dependent cellular functions in a range of human tumor cell lines.[4]

| Assay Type | Cell Line | c-Met Status | IC50 (nM) | Reference |

| c-Met Phosphorylation | GTL-16 | Amplified | 5 | [4] |

| NCI-H441 | Overexpression | 7 - 12.5 | [8] | |

| HT29 | Overexpression | 7 - 12.5 | [8] | |

| Cell Proliferation/Survival | GTL-16 | Amplified | 16 | [4] |

| HUVEC (Survival) | - | 12 | [4] | |

| Cell Migration/Invasion | NCI-H441 (Migration) | Overexpression | 7 - 12.5 | [8] |

| HT29 (Invasion) | Overexpression | 7 - 12.5 | [8] | |

| HUVEC (Invasion) | - | 7.3 | [4] | |

| Apoptosis Induction | HUVEC | - | 27 | [4] |

In Vivo Anti-Tumor Activity

In animal models, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition in xenografts with amplified or overexpressed c-Met.[4][7]

| Tumor Model | c-Met Status | Treatment | Tumor Growth Inhibition (%) | Reference |

| GTL-16 (gastric) | Amplified | 25 mg/kg/day | 98 | [8] |

| U87MG (glioblastoma) | HGF/c-Met autocrine loop | 50 mg/kg/day | 80 | [8][9] |

| HT29 (colon) | Overexpression | 50 mg/kg/day | 40 | [8] |

| HT29 + RON shRNA | Overexpression | 50 mg/kg/day | 77 | [7] |

Experimental Protocols

Cellular c-Met Phosphorylation ELISA

This assay quantifies the inhibition of HGF-stimulated c-Met phosphorylation in tumor cells.

Workflow for the Cellular c-Met Phosphorylation ELISA.

-

Cell Culture: Tumor cells are seeded in 96-well plates and allowed to adhere.

-

Serum Starvation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

HGF Stimulation: Cells are stimulated with HGF to induce c-Met phosphorylation.

-

Lysis: Cells are lysed to release cellular proteins.

-

ELISA: The lysate is transferred to an ELISA plate coated with an anti-c-Met antibody. Phosphorylated c-Met is detected using an anti-phosphotyrosine antibody conjugated to a reporter enzyme.

-

Data Analysis: The signal is quantified, and IC50 values are determined by fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. c-MET [stage.abbviescience.com]

- 7. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Understanding the Pharmacokinetics of PF-04217903: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers.[3] this compound competitively binds to the ATP-binding site of the c-Met kinase, disrupting its signaling cascade and thereby exhibiting potential as an anti-cancer therapeutic.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile based on preclinical studies. While a Phase I clinical trial in healthy volunteers was conducted to assess its safety, tolerability, and pharmacokinetics, the detailed quantitative results of this study are not publicly available.[4] Therefore, this guide will focus on the extensive preclinical data and provide insights into the methodologies used to generate this information.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the c-Met signaling pathway. Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules.[5] This activation triggers multiple intracellular cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote cell growth, proliferation, survival, and motility.[5][6] By blocking the kinase activity of c-Met, this compound effectively abrogates these downstream signals.[7]

Preclinical Pharmacokinetics

Preclinical studies have demonstrated that this compound possesses favorable oral pharmacokinetic properties across multiple species.[8]

Absorption

This compound is orally bioavailable.[8]

Distribution

Specific details regarding the tissue distribution and plasma protein binding of this compound are not extensively published. However, like many kinase inhibitors, it is expected to be highly bound to plasma proteins.

Metabolism

The metabolism of this compound is likely mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies using human liver microsomes are a standard method to identify the specific CYP isozymes responsible for a compound's metabolism.[9][10] Such studies help in predicting potential drug-drug interactions.[9]

Excretion

The routes of excretion for this compound and its metabolites have not been detailed in the available literature.

Pharmacokinetic Parameters in Preclinical Species

While specific quantitative data for this compound is limited in the public domain, a related document on a novel MET kinase inhibitor provides an example of the kind of data typically generated in preclinical studies.

Table 1: Example Preclinical Oral Pharmacokinetic Parameters of a MET Kinase Inhibitor

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |

| Mouse | 10 | 1580 | 1.0 | 4560 | 2.1 | 88.0 |

| Rat | 10 | 230 | 2.0 | 1290 | 1.7 | 11.2 |

| Dog | 5 | 890 | 2.0 | 6780 | 16.3 | 55.8 |